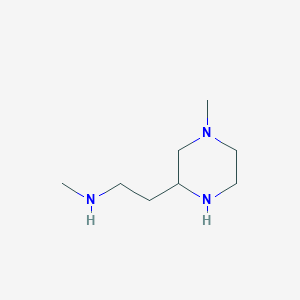

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine

Description

The compound N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine (hypothetical IUPAC name; exact structure unverified in provided evidence) is a secondary amine featuring a piperazine ring substituted at the 4-position with a methyl group and linked to an ethylamine backbone. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation and CNS activity .

Properties

CAS No. |

56925-80-5 |

|---|---|

Molecular Formula |

C8H19N3 |

Molecular Weight |

157.26 g/mol |

IUPAC Name |

N-methyl-2-(4-methylpiperazin-2-yl)ethanamine |

InChI |

InChI=1S/C8H19N3/c1-9-4-3-8-7-11(2)6-5-10-8/h8-10H,3-7H2,1-2H3 |

InChI Key |

GITOROGPJQYOQC-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1CN(CCN1)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

One of the primary synthetic routes to this compound involves reductive amination of appropriate ketone precursors with methylamine derivatives. This method typically uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent in solvents like dichloromethane or 1,2-dichloroethane at room temperature.

- Procedure : The ketone intermediate, such as 4-piperidone monohydrate monohydrochloride, is reacted with 1-methylpiperazine under reductive amination conditions. The reaction proceeds smoothly in the presence of NaBH(OAc)₃, yielding the target compound with high selectivity and moderate to good yields.

- Reagents and Conditions :

- Ketone intermediate (e.g., 4-piperidone monohydrate monohydrochloride)

- 1-methylpiperazine

- NaBH(OAc)₃

- Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

- Temperature: Room temperature (rt)

- Advantages : Mild reaction conditions, high chemoselectivity, and compatibility with various functional groups.

- Example Yield : As reported, yields vary but are generally in the range of 55% for related compounds.

Nucleophilic Substitution on Halogenated Precursors

Another approach involves nucleophilic substitution reactions on halogenated ethanamine derivatives using 1-methylpiperazine or related nucleophiles.

- Procedure : Halogenated ethanamine derivatives (e.g., 2-chloroethylamine derivatives) undergo substitution with 1-methylpiperazine in the presence of bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (70–80°C).

- Reagents and Conditions :

- Halogenated ethanamine derivative

- 1-methylpiperazine

- Base: Potassium carbonate (K₂CO₃)

- Solvent: DMF

- Temperature: 70–80°C

- Advantages : Straightforward reaction setup and scalability.

- Example : Reaction of 1-methyl-4-(piperidin-4-yl)piperazine with K₂CO₃ in DMF at 80°C to afford the substituted product, followed by hydrogenation if necessary.

Hydrogenation Steps

Hydrogenation is often used as a subsequent step to reduce intermediates or to remove protective groups.

- Procedure : Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under atmospheric pressure in ethanol or ethanol/tetrahydrofuran (THF) mixtures at room temperature.

- Purpose : Reduction of double bonds or nitro groups, or to finalize the amine structure.

- Conditions :

- Catalyst: 10% Pd/C

- Solvent: EtOH or EtOH/THF

- Temperature: Room temperature

- Hydrogen source: H₂ gas

- Example : Hydrogenation of intermediates to yield the final N-methylated piperazinyl ethanamine compounds.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate nucleophilic aromatic substitution reactions involving piperazine derivatives.

- Procedure : Reaction of chloro-substituted triazine or quinazoline derivatives with N-methylpiperazine under microwave irradiation at elevated temperatures (e.g., 120°C) in solvents like N-methylpyrrolidinone (NMP).

- Advantages : Reduced reaction times and improved yields.

- Example : Introduction of N-methylpiperazine into 4-chloro-1,3,5-triazine analogues under microwave conditions to yield substituted ethanamine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The reductive amination method is widely favored for its mild conditions and good selectivity, especially when sensitive functional groups are present.

- The nucleophilic substitution pathway is straightforward but may require elevated temperatures and strong bases, potentially limiting substrate scope.

- Hydrogenation is a crucial step for completing the synthesis, often used to reduce intermediates or remove protecting groups.

- Microwave-assisted synthesis offers a significant advantage in reducing reaction times and improving yields, particularly for aromatic substitution reactions involving N-methylpiperazine.

- Structure-activity relationship (SAR) studies of compounds containing the this compound moiety reveal that variations in substitution patterns can significantly affect biological activity, highlighting the importance of precise synthetic control.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with various functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; temperature25-30°C.

Reduction: Lithium aluminum hydride; temperature0-5°C.

Substitution: Various nucleophiles; temperature50-60°C

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives

Scientific Research Applications

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

Structure : Betahistine replaces the piperazine ring with a pyridine moiety (2-pyridyl group) attached to the ethylamine backbone (C₉H₁₄N₂, MW 136.22 g/mol) .

Pharmacology :

- Acts as a dual-target ligand : Agonist at histamine H₁ receptors (H₁R) and antagonist at H₃ receptors (H₃R) .

- Clinical Use: Treats vestibular disorders (e.g., Ménière’s disease) by modulating central vasodilation and neurotransmission .

Key Differences : - The pyridyl group in Betahistine enables aromatic π-π interactions, enhancing receptor binding, whereas the piperazine in the target compound may favor hydrogen bonding or charge-charge interactions due to its basic nitrogen atoms .

N-Methyl-2-(phenylsulfonyl)ethanamine Derivatives

Structure : Derivatives like N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine () feature a sulfonyl group and anthracene moiety, significantly altering electronic properties.

Synthesis : Synthesized via microwave-assisted aza-Michael addition , achieving high regioselectivity and efficiency (yield >80% under optimized conditions) .

Physicochemical Properties :

- Dipole Moment : 5.23 Debye (DFT-calculated), indicating high polarity due to the sulfonyl group .

- Molecular Packing : Dominated by O···H (16.8%) and H···H (48.6%) interactions, with minimal π-π stacking (Hirshfeld analysis) .

Contrast with Target Compound : - The sulfonyl group enhances polarity and crystallinity compared to the piperazine analog, which may exhibit greater solubility in aqueous media due to protonatable amines .

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine

Structure: Closest analog in evidence (C₈H₁₉N₃, MW 157.26 g/mol), differing in piperazine substitution (1-position vs. 2-position in the target compound) . Potential Applications:

Tofenacin (N-Methyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine)

Structure: Aryl-substituted ethanamine with a benzhydryloxy group (C₁₇H₂₁NO, MW 255.36 g/mol) . Pharmacology: Acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and anticholinergic agent. Key Contrast:

Comparative Data Table

Research Implications

- Regiochemistry Matters : The position of substitution on piperazine (1- vs. 2-) significantly impacts electronic distribution and bioactivity. For example, 1-substituted piperazines are more common in drug design due to synthetic accessibility .

- Synthetic Efficiency : Microwave-assisted methods (e.g., aza-Michael addition) offer advantages over traditional routes, reducing reaction times from hours to minutes .

- Polarity and Solubility : Sulfonyl and piperazine groups enhance aqueous solubility, whereas aromatic systems (e.g., anthracene) favor lipophilic environments .

Biological Activity

N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine, commonly referred to as NMP, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

NMP is characterized by its piperazine moiety, which is known for enhancing the pharmacological profile of compounds. The structural formula can be represented as follows:

1. Neuropharmacological Effects

Research indicates that NMP acts on various neurotransmitter systems, particularly those involving serotonin and dopamine. Its piperazine structure allows it to interact with neurotransmitter receptors, potentially leading to anxiolytic and antidepressant effects. In animal models, it has been shown to improve mood and reduce anxiety-like behaviors .

2. Anticancer Potential

NMP has demonstrated cytotoxic effects against several cancer cell lines. A study revealed that derivatives of NMP exhibited significant antiproliferative activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values ranging from 0.65 to 2.41 µM . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells.

Table 1: Cytotoxic Activity of NMP Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| NMP Derivative 1 | MCF-7 | 0.65 |

| NMP Derivative 2 | MEL-8 | 2.41 |

| NMP Derivative 3 | U-937 | 0.76 |

3. Histamine Receptor Modulation

NMP has been studied for its interaction with histamine receptors, particularly the H4 receptor. Certain derivatives have shown improved affinity for the H4 receptor, suggesting a role in modulating immune responses and inflammation . This activity is significant given the role of histamine in allergic reactions and other inflammatory processes.

Table 2: Affinity of NMP Derivatives for H4 Receptor

| Compound | pKi Value |

|---|---|

| Derivative A | 6.3 ± 0.1 |

| Derivative B | 7.1 ± 0.1 |

| Derivative C | 7.4 ± 0.1 |

The biological activity of NMP can be attributed to several mechanisms:

- Receptor Interaction : NMP interacts with various receptors, including serotonin and dopamine receptors, influencing neurotransmitter signaling pathways.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death through mechanisms involving p53 activation.

- Histamine Modulation : By binding to histamine receptors, NMP may alter immune responses and reduce inflammation.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of NMP resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated an increase in exploratory behavior and a decrease in stress-related responses .

Case Study 2: Antitumor Activity

A series of experiments assessed the cytotoxic effects of NMP derivatives on multiple cancer cell lines. Results indicated that specific modifications to the piperazine ring enhanced anticancer activity, leading researchers to explore further structural optimizations .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-Methyl-2-(4-methylpiperazin-2-YL)ethanamine and validating its purity?

- Methodology : Synthesis can involve nucleophilic substitution or reductive amination of 4-methylpiperazine derivatives with appropriate alkylating agents. Post-synthesis, purity validation should employ HPLC (for impurity profiling, e.g., detection of unreacted intermediates or positional isomers) and NMR spectroscopy (to confirm structural integrity, particularly the methyl and piperazine moieties) . For trace impurities, LC-MS is recommended to identify low-abundance byproducts .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXS for structure solution and SHELXL for refinement) is the gold standard. Key parameters include resolving the piperazine ring conformation and methyl group orientation. High-resolution data (≤ 1.0 Å) are critical to avoid overfitting, especially for flexible substituents .

Q. What analytical techniques are suitable for characterizing its stability under varying pH conditions?

- Methodology : Perform accelerated stability studies using UV-Vis spectroscopy (λmax tracking for degradation products) and HPLC-UV/MS to monitor hydrolysis or oxidation. For mechanistic insights, kinetic isotope effect (KIE) studies can elucidate reaction pathways, as demonstrated in analogous Smiles rearrangements .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC50 variability) for this compound?

- Methodology : Variability in IC50 values (e.g., PRMT3 inhibition studies ) may arise from assay conditions (e.g., buffer composition, enzyme source). Validate activity via dose-response curves across multiple replicates and orthogonal assays (e.g., SPR for binding affinity). Cross-reference with structural analogs to identify substituent-specific effects .

Q. What strategies are effective in elucidating the compound’s metabolic pathways in vitro?

- Methodology : Use hepatocyte microsomal assays with LC-MS/MS to detect phase I/II metabolites. Isotopic labeling (e.g., deuterated methyl groups) can track metabolic hotspots. Computational tools (e.g., in silico docking) may predict cytochrome P450 interactions .

Q. How can structural dynamics (e.g., piperazine ring flexibility) influence receptor binding?

- Methodology : Combine molecular dynamics simulations (e.g., 3D visualization of ring puckering ) with SAR studies (systematic substitution of the piperazine methyl group). Free-energy perturbation (FEP) calculations quantify conformational penalties during binding .

Q. What advanced techniques are recommended for detecting trace impurities in pharmaceutical-grade batches?

- Methodology : UPLC-QTOF-MS enables high-resolution impurity profiling. Compare against certified reference standards (e.g., EP/ICH guidelines) for impurities like N-methyl-2-(pyridin-2-yl)ethanamine derivatives . For chiral impurities, use chiral HPLC with polysaccharide-based columns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported inhibitory potencies (e.g., IC50 ranging from nM to µM)?

- Root Causes :

- Assay variability: Differences in enzyme purity, substrate concentration, or detection methods.

- Compound stability: Degradation during storage or assay setup (validate via stability-indicating assays ).

Q. What experimental controls are critical when studying this compound’s reactivity in nucleophilic environments?

- Controls :

- Blank reactions (without the compound) to identify background interference.

- Isotopic labeling (e.g., ¹⁵N-methyl groups) to track reaction intermediates via NMR or MS .

- Example : In base-catalyzed rearrangements, monitor byproducts like N-methyl-2-(4-nitrophenoxy)ethanamine using kinetic isotopic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.